NNMT Binding Affinity: Target Compound vs. High-Potency Bisubstrate Inhibitor (Compound 5g)
The target compound (CAS 1903871-67-9) is structurally related to but distinct from Compound 5g (US20250017936), a potent bisubstrate NNMT inhibitor. In recombinant human NNMT assays, Compound 5g demonstrates a Ki of 140 nM, while the target compound, based on its substructure homology to Compound 5b, is anticipated to exhibit a Ki in the range of 650–870 nM [1]. This approximately 4.6- to 6.2-fold difference in affinity reflects the absence of the pyrimidine-cyclopentyl motif critical for high-affinity binding. The direct comparison underscores that the target compound occupies a distinct potency tier within the NNMT inhibitor landscape, making it suitable for applications where moderate affinity is acceptable, such as probe molecule studies or combination screens [2].
| Evidence Dimension | Recombinant human NNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Estimated Ki = 650–870 nM (inferred from Compound 5b homolog) |
| Comparator Or Baseline | Compound 5g (US20250017936): Ki = 140 nM |
| Quantified Difference | 4.6–6.2-fold weaker affinity |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3), preincubation protocol, BindingDB assay |
Why This Matters
The distinct affinity tier dictates the compound's utility in dose-response studies, where high-potency inhibitors may saturate target engagement, whereas a moderate-affinity probe enables dynamic range assessment.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689), Compound 5b; BDBM50627712 (CHEMBL5432183), Compound 5g. US Patent US20250017936. View Source
- [2] US Patent Application US20250017936A1. Cell-potent bisubstrate inhibitors for nicotinamide N-methyltransferase (NNMT) and uses thereof. 2025. View Source
